

What are the chemical and physical properties of Humulene epoxide II?

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Compound of Interest

Compound Name: Humulene epoxide II

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Humulene Epoxide II: A Technical Guide for Researchers

Introduction: **Humulene epoxide II** is an oxygenated sesquiterpene derived from α -humulene, a common compound found in the essential oils of plants such as hops (*Humulus lupulus*) and *Zingiber officinale* (ginger). As a naturally occurring epoxide, it contributes to the aromatic profile of various plants and is of interest to the flavor, fragrance, and brewing industries.^[1] Furthermore, emerging research into its biological activities, including potential anti-inflammatory and cytotoxic effects, has positioned **Humulene epoxide II** as a compound of interest for pharmacological and drug development studies.^{[1][2]} This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and known biological activities to support ongoing research efforts.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Humulene epoxide II** are summarized below. These properties are essential for its identification, handling, and application in experimental settings.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₄ O	[1][3]
Molecular Weight	220.35 g/mol	[1][3]
IUPAC Name	(1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene	[1]
CAS Number	19888-34-7	[1]
Synonyms	Humulene 6,7-epoxide, Humulene II epoxide, (-)- Humulene epoxide II	[3]
Exact Mass	220.182715385 Da	[1]

Table 2: Physical and Chemical Constants

Property	Value	Conditions	Source
Physical Appearance	Colorless to pale yellow clear liquid/oil	Ambient	[2][4]
Boiling Point	285.0 - 286.0 °C	at 760.00 mm Hg	[3]
Melting Point	168 - 169.5 °C	[2]	
Density (Predicted)	0.907 ± 0.06 g/cm ³	[2]	
Water Solubility	0.62 mg/L (estimated)	at 25 °C	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, alcohol	[4][5]	
logP (o/w)	3.8 - 4.514 (estimated)	[1][3]	
Flash Point	123.33 °C (254.00 °F)	TCC	[4]

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and structural elucidation of **Humulene epoxide II**.

Table 3: ^{13}C -NMR Spectral Data

(Solvent: C_6D_6 , Frequency: 176 MHz)

Carbon Atom	Chemical Shift (δ , ppm)	Source
1	40.59	[6]
2	125.76	[1]
3	132.01	[1]
4	41.52	[1]
5	23.36	[1]
6	61.23	[1]
7	62.51	[1]
8	43.02	[1]
9	122.94	[1]
10	142.64	[1]
11	36.47	[1]
12	29.06	[1]
13	25.83	[1]
14	17.49	[1]
15	15.06	[1]

Table 4: ^1H -NMR Spectral Data

(Solvent: C_6D_6 , Frequency: 700 MHz)

Proton Position	Chemical Shift (δ , ppm)	Multiplicity & Coupling Constant (J, Hz)	Source
1 β	1.87	dd, J = 13.6, 9.0	[6]
1 α	1.77	br dd, J = 13.7, 5.9	[6]
2	5.37	ddd, J = 15.9, 9.0, 5.9	[1]
3	5.24	d, J = 15.8	[1]
6	2.39	dd, J = 10.5, 5.4	[1]
8	2.47 / 1.69	dd, J = 12.5, 5.4 / dd, J = 12.5, 10.5	[1]
9	5.12	ddd, J = 15.9, 10.1, 5.3	[1]
10	4.96	d, J = 16.0	[1]
12	0.98	s	[1]
13	1.01	s	[1]
14	1.13	br s	[1]
15	1.34	br s	[1]

Table 5: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Technique	Key Data Points	Source
Mass Spectrometry (GC-MS, EI)	Molecular Ion (M^+): m/z 220 Base Peak: m/z 109 Other Prominent Fragments: m/z 67, 96	[1]
Infrared (IR) Spectroscopy	Epoxide C-O Stretch: ~ 1250 - 1200 cm^{-1} Alkene C-H Stretch: 3100 - 3000 cm^{-1} Aliphatic C-H Stretch: $< 3000\text{ cm}^{-1}$	[1][7]

Experimental Protocols

This section details generalized methodologies for the synthesis, purification, and analysis of **Humulene epoxide II**, derived from standard organic chemistry practices.

Synthesis: Epoxidation of α -Humulene

The most common method for synthesizing **Humulene epoxide II** is through the epoxidation of its precursor, α -humulene, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). [8] This reaction is stereospecific, with the epoxide forming on the same face of the double bond. [8]

Protocol:

- Dissolution:** Dissolve α -humulene in a suitable aprotic solvent, such as dichloromethane (CH_2Cl_2), in a round-bottom flask equipped with a magnetic stirrer.
- Cooling:** Cool the solution in an ice-water bath to $0\text{ }^\circ\text{C}$ to control the exothermic reaction.
- Reagent Addition:** Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane to the stirred α -humulene solution. The rate of addition should be controlled to maintain the temperature below $5\text{ }^\circ\text{C}$.
- Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the α -humulene spot and the appearance of new, more polar spots corresponding to the epoxide isomers.

- **Quenching:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium sulfite (Na_2SO_3) to neutralize the acidic byproduct (m-chlorobenzoic acid) and destroy excess peroxyacid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic phase with brine, then dry it over an anhydrous salt such as magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4).
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of humulene epoxide isomers.

Purification: Flash Column Chromatography

The crude product from the synthesis contains a mixture of epoxide isomers (I, II, and III). These can be separated using flash column chromatography on silica gel.[\[9\]](#)[\[10\]](#)

Protocol:

- **Column Packing:** Prepare a glass column with a slurry of silica gel 60 in a non-polar solvent system (e.g., n-hexane or petroleum ether).[\[10\]](#)
- **Sample Loading:** Dissolve the crude epoxide mixture in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.
- **Elution:** Elute the column with a solvent system of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.[\[9\]](#)
- **Fraction Collection:** Collect the eluate in sequential fractions using test tubes.
- **Purity Analysis:** Analyze the collected fractions by TLC to identify those containing pure **Humulene epoxide II**. Fractions with similar TLC profiles are combined.
- **Solvent Evaporation:** Remove the solvent from the combined, pure fractions under reduced pressure to obtain purified **Humulene epoxide II** as an oil.[\[9\]](#)

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of sesquiterpenes and their derivatives in complex mixtures like essential oils.

Protocol:

- **Sample Preparation:** Dilute the purified compound or essential oil sample in a volatile solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., 1:15 v/v).[\[11\]](#)
- **GC System:** Utilize a gas chromatograph equipped with a capillary column suitable for terpene analysis, such as a DB-5MS or CP-Wax 52 CB (e.g., 30-60 m length, 0.25 mm i.d., 0.25 μ m film thickness).[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- **Injection:** Inject a small volume (e.g., 1 μ L) of the sample into the GC inlet, typically set to a temperature of 230-260 $^{\circ}$ C in splitless or split mode.[\[2\]](#)[\[11\]](#)
- **Oven Program:** Employ a temperature program to separate the components. A typical program might start at 45-70 $^{\circ}$ C, hold for a few minutes, then ramp up at a rate of 2-10 $^{\circ}$ C/min to a final temperature of 230-250 $^{\circ}$ C.[\[2\]](#)[\[11\]](#)
- **MS Detection:** Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Set the detector to scan a mass range of m/z 40–380.[\[2\]](#)[\[11\]](#)
- **Identification:** Identify **Humulene epoxide II** by comparing its retention time and mass spectrum with that of an authentic standard or by matching its mass spectrum with established libraries (e.g., NIST).[\[11\]](#)

Biological Activity and Signaling Pathways

While the parent compound, α -humulene, has been studied for its anti-inflammatory and anti-cancer properties, research specifically detailing the molecular mechanisms and signaling pathways of **Humulene epoxide II** is limited.[\[14\]](#)[\[15\]](#)

Cytotoxic Activity: **Humulene epoxide II** has been identified as a cytotoxic agent against several human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and

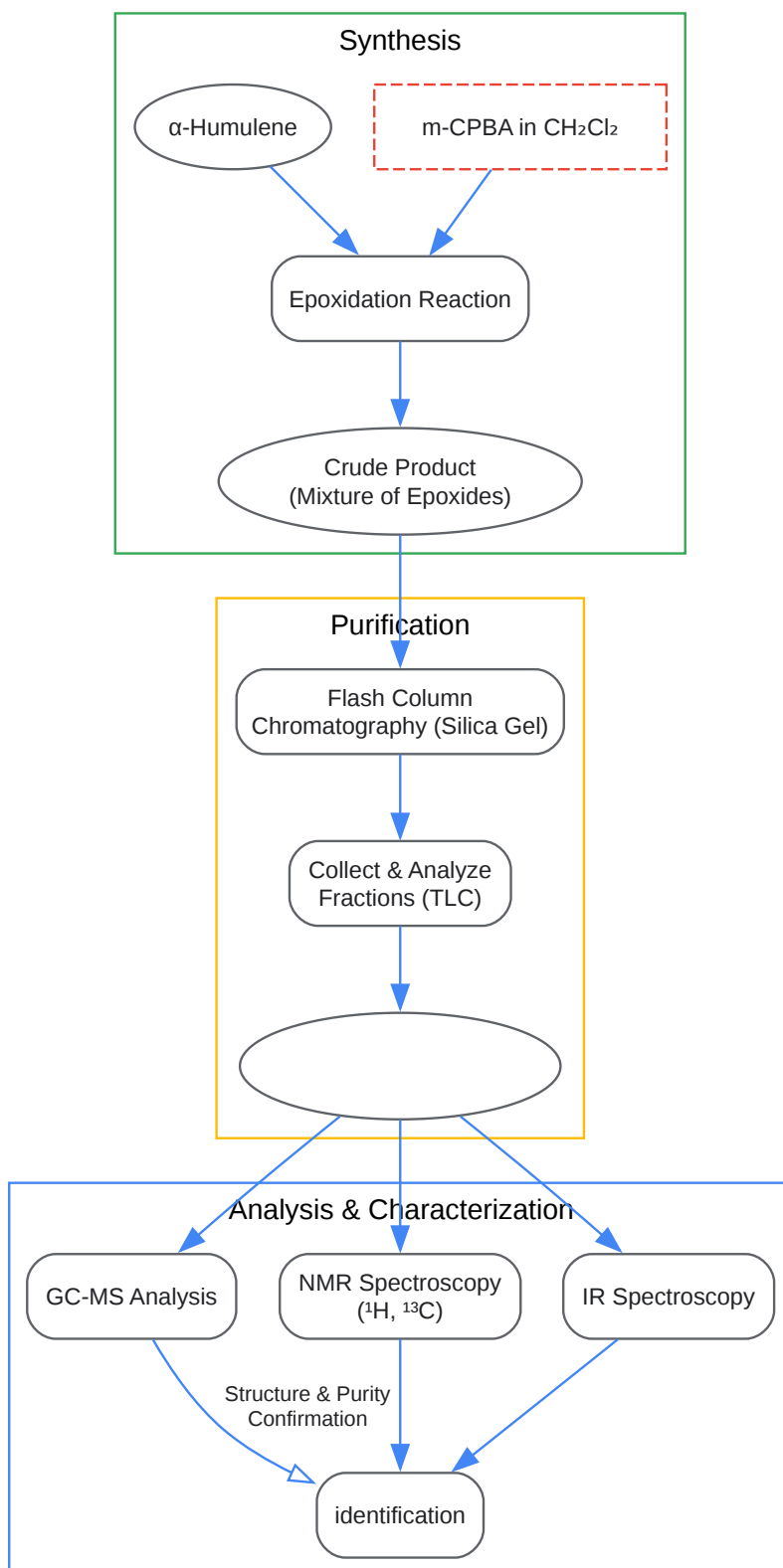
K562 (chronic myelogenous leukemia).[5] However, the specific signaling pathways through which it induces cell death in these lines have not yet been fully elucidated in the available literature.

Research Outlook: The known anti-inflammatory mechanisms of α -humulene involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 β (IL-1 β), and modulation of the NF- κ B signaling pathway.[9] Given the structural similarity, it is plausible that **Humulene epoxide II** may interact with similar inflammatory pathways. Future research should focus on investigating whether **Humulene epoxide II** modulates these or other key signaling cascades, such as the PI3K/Akt or MAPK pathways, which are often implicated in both inflammation and cancer progression.[16] Such studies are critical to understanding its therapeutic potential.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of **Humulene epoxide II**.



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Caption: Workflow for **Humulene Epoxide II** preparation and analysis.

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